2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
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Overview
Description
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER is a chemical compound with the molecular formula C10H6Cl2O6 and a molecular weight of 293.062 g/mol . It is known for its unique structure, which includes two chlorine atoms and multiple ester groups, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER typically involves the esterification of acetic acid with 4-acetoxy-2,5-dichloro-3,6-dioxo-cyclohexa-1,4-dienyl . The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER .
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER include:
- ACETIC ACID 4-ACETOXY-2,5-DIOXO-TETRAHYDRO-FURAN-3-YL ESTER
- ACETIC ACID 3-ACETOXY-4-ACETYL-2-METHYL-PHENYL ESTER
- ACETIC ACID (2,4-DICHLORO-PHENYLCARBAMOYL)-PHENYL-METHYL ESTER
Uniqueness
The uniqueness of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER lies in its specific arrangement of ester and chlorine groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
7474-87-5 |
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Molecular Formula |
C10H6Cl2O6 |
Molecular Weight |
293.05 g/mol |
IUPAC Name |
(4-acetyloxy-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H6Cl2O6/c1-3(13)17-9-5(11)8(16)10(18-4(2)14)6(12)7(9)15/h1-2H3 |
InChI Key |
DEOHGEJYLQIBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)C(=C(C1=O)Cl)OC(=O)C)Cl |
Origin of Product |
United States |
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